N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the dimethoxyphenyl group:
Introduction of the cyclohexyl group: The final step involves the attachment of the cyclohexyl group to the oxadiazole ring through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide
- N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-triazol-5-yl]propanamide
Uniqueness:
- The presence of the oxadiazole ring distinguishes it from similar compounds with thiadiazole or triazole rings.
- The specific arrangement of the cyclohexyl and dimethoxyphenyl groups contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H25N3O4/c1-24-15-9-8-13(12-16(15)25-2)19-21-18(26-22-19)11-10-17(23)20-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,20,23) |
InChI Key |
URTULXNWCBDGLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
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